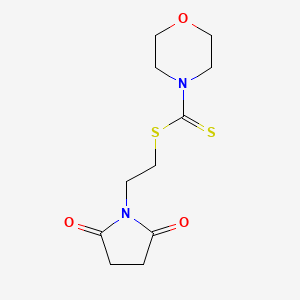
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate, also known as EDDM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system.
作用機序
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate works by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate is a reversible inhibitor of acetylcholinesterase, meaning that its effects are temporary and can be reversed when the inhibitor is removed.
Biochemical and Physiological Effects
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate has been shown to have a number of biochemical and physiological effects. It increases the levels of acetylcholine in the brain, which enhances cholinergic neurotransmission. This can lead to improved cognitive function, learning, and memory. 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate has also been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the nervous system. Another advantage is that it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of future directions for research on 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate. One area of interest is the development of new acetylcholinesterase inhibitors that are more potent and selective than 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate. Another area of interest is the study of the long-term effects of 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate on cognitive function and neurodegeneration. Finally, there is interest in exploring the potential therapeutic applications of 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate is a chemical compound that has been widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. It is a potent inhibitor of acetylcholinesterase and has been shown to have a number of biochemical and physiological effects. 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate has advantages and limitations for use in lab experiments, and there are a number of future directions for research on this compound.
合成法
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate can be synthesized using a two-step process. In the first step, 2-(2,5-dioxo-1-pyrrolidinyl)ethylamine is reacted with carbon disulfide to form 2-(2,5-dioxo-1-pyrrolidinyl)ethyl dithiocarbamate. In the second step, this intermediate is reacted with morpholine to form 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate.
科学的研究の応用
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate has been widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. It has been used to investigate the mechanisms underlying Alzheimer's disease, Parkinson's disease, and other neurological disorders. 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate has also been used to study the effects of acetylcholinesterase inhibitors on cognitive function, learning, and memory.
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethyl morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-9-1-2-10(15)13(9)5-8-18-11(17)12-3-6-16-7-4-12/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRBUTCOOZZQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCSC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Succinimidoethyl 4-morpholinecarbodithioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)
![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)


![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)


![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
